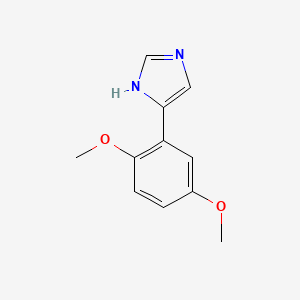

4-(2,5-Dimethoxyphenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-(2,5-dimethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-8-3-4-11(15-2)9(5-8)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13) |

InChI Key |

PEISARQXJVCNNF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 2,5 Dimethoxyphenyl 1h Imidazole

Historical and Modern Synthetic Routes to Imidazole (B134444) Derivatives

The synthesis of the imidazole ring is a foundational topic in heterocyclic chemistry, with numerous methods developed since its discovery. bohrium.com These methods range from classic condensation reactions to modern catalytic and energy-assisted protocols.

Debus-Radziszewski Synthesis and its Mechanistic Variants

The first synthesis of imidazole was reported by Heinrich Debus in 1858, with the methodology later expanded upon by Bronisław Radziszewski. bohrium.comwikiwand.com The Debus-Radziszewski synthesis is a multicomponent reaction that classically involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and two equivalents of ammonia (B1221849) to form a substituted imidazole. wikiwand.comwikipedia.orgscribd.com This commercially utilized method is valued for its use of readily available starting materials. wikipedia.orgscribd.com

The reaction is generally understood to occur in two main stages, although the precise mechanism is not definitively certain. wikiwand.comwikipedia.orgslideshare.net

Diimine Formation: The 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate. wikipedia.orgslideshare.net

Condensation and Cyclization: This diimine intermediate then condenses with the aldehyde, followed by cyclization and subsequent oxidation (dehydrogenation) to yield the aromatic imidazole ring. wikipedia.org

A significant variant of this reaction involves substituting one equivalent of ammonia with a primary amine, which allows for the synthesis of N-substituted (N-1) imidazoles. wikiwand.comwikipedia.org

Multicomponent Cyclocondensation Strategies

Building upon the principles of the Debus-Radziszewski reaction, modern organic synthesis has heavily favored multicomponent reactions (MCRs) for their efficiency and atom economy. bohrium.com These one-pot strategies combine three or more reactants to form complex products, such as tri- and tetrasubstituted imidazoles, without the need to isolate intermediates. isca.mebohrium.com

A common MCR for imidazole synthesis involves the one-pot condensation of a 1,2-diketone (e.g., benzil), an aldehyde, an ammonium (B1175870) salt (typically ammonium acetate (B1210297) as the ammonia source), and, for tetrasubstituted imidazoles, a primary amine. isca.mersc.org These reactions are often facilitated by a catalyst to improve yields and reaction rates under mild conditions. isca.me The versatility of MCRs allows for the creation of a diverse library of imidazole derivatives by simply varying the starting components. bohrium.comacs.org

Palladium-Catalyzed Cross-Coupling Methodologies for Imidazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including imidazoles. rsc.orgrsc.org These methods can be used to form carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of various substituents onto a pre-formed imidazole ring.

Key strategies include:

Direct C-H Arylation: This approach allows for the direct coupling of an aryl halide with a C-H bond on the imidazole ring, often at the C-2, C-4, or C-5 positions. researchgate.net This avoids the need for pre-functionalization of the imidazole, making it a more step-economical process. researchgate.net For instance, N-unprotected 4(5)-aryl-1H-imidazoles can undergo selective palladium-catalyzed direct arylation at the C-2 position with aryl halides. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like an arylboronic acid) with a halo-imidazole (e.g., 4-bromo-1H-imidazole) to form an aryl-substituted imidazole. researchgate.netnih.gov

Tandem and Carbonylative Routes: Advanced palladium-catalyzed methods can assemble the imidazole ring itself from simpler components. rsc.orgnih.gov One such route involves a tandem catalytic process that prepares imidazoles in a single operation from aryl iodides, imines, and carbon monoxide. rsc.orgnih.gov This reaction proceeds through the formation of a 1,3-dipole which then undergoes a cycloaddition. rsc.org

Microwave-Assisted Synthesis Protocols and Optimization

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods. nih.govingentaconnect.com The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes), increase product yields, and lead to cleaner reactions with fewer byproducts. nih.gov This technique is particularly effective for multicomponent reactions, including the synthesis of imidazoles.

The optimization of microwave-assisted synthesis is crucial for maximizing its benefits. orientjchem.orgorientjchem.org Key parameters that are typically optimized include:

Microwave Power: Studies have shown that varying the wattage can significantly impact reaction yield and time. For example, one optimization study for a Debus-Radziszewski type synthesis identified 720 watts as the optimal power for the main imidazole formation. orientjchem.orgorientjchem.org

Reaction Time: Microwave protocols significantly shorten reaction times. Optimized times can be as short as a few minutes. orientjchem.orgresearchgate.net

Catalyst and Solvent: The choice of catalyst and solvent remains important. Microwave synthesis has been successfully performed using various catalysts, including silica (B1680970) gel and p-toluenesulfonic acid, and in green solvents like ethanol (B145695) or even under solvent-free conditions. nih.gov

| Parameter | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | Several hours (e.g., 4-36 hours) | Minutes (e.g., 5-16 minutes) | nih.govresearchgate.net |

| Heating | External (Oil bath, reflux) | Internal (Dipole interactions) | orientjchem.org |

| Yield | Moderate to Good | Good to Excellent (often higher) | nih.gov |

| Conditions | Often requires higher temperatures for longer durations | Milder conditions, rapid heating | tandfonline.com |

| Byproducts | More likely to form | Fewer byproducts, cleaner reaction | nih.gov |

Targeted Synthesis of 4-(2,5-Dimethoxyphenyl)-1H-imidazole and Precursor Compounds

The synthesis of the specific target compound, this compound, can be strategically approached by applying the multicomponent condensation reactions described previously. The core strategy involves the reaction of three key precursors: 2,5-dimethoxybenzaldehyde (B135726), a 1,2-dicarbonyl compound, and an ammonia source.

Synthesis of Precursor: 2,5-Dimethoxybenzaldehyde

The availability of 2,5-dimethoxybenzaldehyde is critical. It can be synthesized via several established routes:

Vilsmeier-Haack Reaction: This method involves the formylation of 1,4-dimethoxybenzene. bloomtechz.com The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile in an electrophilic aromatic substitution reaction to introduce the aldehyde group. bloomtechz.com

Reimer-Tiemann Reaction followed by Methylation: An alternative route starts with p-methoxyphenol. chemicalbook.comcqu.edu.cn A Reimer-Tiemann formylation introduces an aldehyde group, yielding 2-hydroxy-5-methoxybenzaldehyde. chemicalbook.comcqu.edu.cn Subsequent methylation of the hydroxyl group, typically with dimethyl sulfate, produces the final 2,5-dimethoxybenzaldehyde. chemicalbook.comcqu.edu.cn

Oxidation of 2,5-Dimethoxytoluene (B1361827): This approach uses strong oxidizing agents like chromium trioxide or potassium permanganate (B83412) to directly oxidize the methyl group of 2,5-dimethoxytoluene to an aldehyde. bloomtechz.com

Proposed Synthetic Route for this compound

A plausible and efficient route for the title compound is a three-component Debus-Radziszewski type reaction.

Reactants:

Aldehyde: 2,5-Dimethoxybenzaldehyde

1,2-Dicarbonyl: Glyoxal (B1671930) (the simplest dicarbonyl)

Ammonia Source: Ammonium acetate (a common and effective source)

Reaction: These three components are condensed in a one-pot reaction, typically with heating. To enhance efficiency and yield, this reaction can be performed using microwave irradiation and in the presence of a suitable catalyst, such as p-toluenesulfonic acid or a solid-supported acid. isca.menih.gov The reaction proceeds via the initial formation of the glyoxal diimine, which then condenses with 2,5-dimethoxybenzaldehyde, followed by cyclization and aromatization to afford this compound.

Catalytic Systems and Reaction Conditions in Imidazole Synthesis

The choice of catalyst and reaction conditions is paramount in modern imidazole synthesis, influencing reaction efficiency, selectivity, and environmental impact. rsc.orgrsc.orgtandfonline.com A wide array of catalytic systems has been developed for this purpose.

Acid Catalysts: Both Brønsted and Lewis acids are widely employed.

Brønsted Acids: p-Toluenesulfonic acid (PTSA) is an inexpensive and effective catalyst for multicomponent condensations. isca.menih.gov Fluoroboric acid (HBF₄) and its solid-supported version (HBF₄–SiO₂) have also proven to be highly efficient and recyclable catalysts for both tri- and tetrasubstituted imidazole synthesis. rsc.orgrsc.org

Lewis Acids: Metal salts such as zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) and lithium tetrafluoroborate (LiBF₄) are effective catalysts, with the catalytic potency of tetrafluoroborates following the order: Zn(BF₄)₂ > Co(BF₄)₂ > AgBF₄ ≈ Fe(BF₄)₂. rsc.orgrsc.org

Nanocatalysts and Heterogeneous Catalysts: To improve reusability and ease of separation, various solid-supported and nanocatalysts have been developed. Examples include Cr₂O₃ nanoparticles, Fe₃O₄ fucoidan-coated nanoparticles, and various zeolite-based catalysts. bohrium.comtandfonline.comresearchgate.netrsc.org These catalysts often allow for milder reaction conditions and are well-suited for green chemistry protocols. tandfonline.com

Organocatalysts: Non-metal catalysts like glutamic acid and triphenylphosphine (B44618) (PPh₃) have also been used, offering a metal-free alternative for imidazole synthesis. tandfonline.comtandfonline.com

Common reaction conditions vary depending on the chosen methodology:

Solvents: Ethanol, water, acetonitrile, and ethylene (B1197577) glycol are common solvents. isca.menih.govtandfonline.com Many modern procedures, particularly those using microwave assistance or solid catalysts, can be performed under solvent-free conditions. tandfonline.com

Temperature: Conditions range from room temperature to reflux temperatures for conventional heating methods. youtube.com Microwave-assisted reactions typically involve rapid heating to a set temperature, often between 50-120 °C. nih.govtandfonline.com

Derivatization Strategies for this compound

Derivatization of the this compound core can be broadly categorized into reactions occurring at the ring's nitrogen atoms or its carbon atoms. These strategies are fundamental for modifying the compound's steric and electronic properties.

The 1H-imidazole ring of this compound contains two nitrogen atoms. Due to tautomerism, the single proton can reside on either nitrogen, rendering them chemically distinct. Direct substitution reactions, such as alkylation, can therefore lead to a mixture of N1 and N3 isomers, complicating purification and characterization. Consequently, developing regioselective methods is a key synthetic challenge.

A common and effective strategy to achieve regioselective N-substitution is the deprotonation of the imidazole N-H with a strong base, followed by the addition of an electrophile. The use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) generates the corresponding imidazolide (B1226674) anion. This anion then reacts with an alkylating agent, such as an alkyl halide, to yield the N-substituted product. prepchem.com This approach has been successfully applied to analogous imidazole systems to introduce substituents like methyl groups. prepchem.com

Another powerful technique for N-alkylation is phase-transfer catalysis (PTC). This method is particularly useful when dealing with reactants that have poor mutual solubility. In a solid-liquid PTC system, a catalyst transports the deprotonated imidazole from the solid phase into the organic phase, where it can react with the electrophile. This has been used for the N-alkylation of substituted nitroimidazoles with various benzyl (B1604629) halides, demonstrating its utility for achieving N-substitution under mild, room-temperature conditions. researchgate.net The formation of imidazolium (B1220033) salts through exhaustive N-alkylation represents another class of N-substitution. mdpi.com

The table below summarizes representative conditions for regioselective N-substitution reactions applicable to the imidazole core.

Table 1: Methodologies for Regioselective N-Substitution of Imidazoles

| Reagents | Base/Catalyst | Solvent | Product Type | Ref |

| Methyl iodide | Sodium Hydride (NaH) | Dimethylformamide (DMF) | N-Methyl Imidazole | prepchem.com |

| Benzyl Halides | Phase Transfer Catalyst | Dichloromethane | N-Benzyl Imidazole | researchgate.net |

| Propargyl bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | N-Propargyl Imidazole | |

| Allyl bromide | Not specified | Not specified | N-Allyl Imidazole | nih.gov |

Functionalizing the carbon skeleton of the imidazole ring—at positions C2, C4, or C5—offers another avenue for structural modification. The C2 position is generally the most reactive towards deprotonation and subsequent electrophilic attack due to the inductive effect of the adjacent nitrogen atoms. The C4 and C5 positions are less acidic and typically require more forcing conditions or directed metalation strategies for functionalization.

A modern and powerful method for functionalizing the imidazole core is through transition-metal-catalyzed C-H activation. Nickel-catalyzed C-H arylation and alkenylation have been developed for the direct coupling of imidazoles with phenol (B47542) or enol derivatives. rsc.org This methodology allows for the formation of C-C bonds at the C2 position with high selectivity. The key to this transformation is often the use of a specific ligand, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), and a tertiary alcohol solvent, which facilitates the reaction even with air-stable nickel(II) pre-catalysts. rsc.org

While the 2-position is the most common site for C-H activation, functionalization at the C4 and C5 positions is also possible, though less straightforward. These positions are typically modified through initial halogenation, followed by metal-halogen exchange (e.g., lithiation) and reaction with an electrophile. For the parent compound, the 4-position is already occupied by the 2,5-dimethoxyphenyl group. Therefore, strategies would target the C2 and C5 positions.

The table below outlines selected methods for the functionalization of carbon atoms within the imidazole ring.

Table 2: Methodologies for C-Functionalization of Imidazoles

| Position | Reaction Type | Catalyst/Reagents | Coupling Partner | Product Type | Ref |

| C2 | C-H Arylation | Ni(OTf)₂ / dcype / K₃PO₄ | Phenol Derivatives | 2-Aryl-imidazole | rsc.org |

| C2 | C-H Alkenylation | Ni(OTf)₂ / dcypt / K₃PO₄ | Enol Derivatives | 2-Alkenyl-imidazole | rsc.org |

| C5 | Halogenation | N-Bromosuccinimide (NBS) | - | 5-Bromo-imidazole | |

| C5 (from halo-imidazole) | Suzuki Coupling | Pd(PPh₃)₄ / Base | Boronic Acids | 5-Aryl-imidazole |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2,5 Dimethoxyphenyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule. For imidazoles, which can exist in tautomeric forms, NMR provides critical information on this dynamic equilibrium. ipb.pt

¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. The spectrum of 4-(2,5-Dimethoxyphenyl)-1H-imidazole is expected to show distinct signals for the protons on the imidazole (B134444) ring, the dimethoxyphenyl ring, the methoxy (B1213986) groups, and the N-H proton.

The aromatic region will feature signals for the three protons on the dimethoxyphenyl ring and the two protons on the imidazole ring. The protons on the dimethoxyphenyl ring typically appear as a set of multiplets due to spin-spin coupling. The imidazole ring protons, H-2 and H-5 (or H-4 depending on the tautomer), generally show small vicinal coupling constants of approximately 1 Hz. ipb.pt The N-H proton of the imidazole ring often appears as a broad singlet due to rapid chemical exchange and quadrupole broadening; its chemical shift is highly dependent on solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Imidazole N-H | 12.0 - 13.0 | Broad Singlet | - |

| Imidazole C2-H | 7.8 - 8.2 | Singlet | ~1 |

| Imidazole C5-H | 7.1 - 7.4 | Singlet | ~1 |

| Phenyl H-6' | 7.3 - 7.5 | Doublet | ~2.5 |

| Phenyl H-3' | 6.9 - 7.1 | Doublet | ~8.8 |

| Phenyl H-4' | 6.9 - 7.1 | Doublet of Doublets | ~8.8, 2.5 |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet | - |

| Methoxy (-OCH₃) | 3.7 - 3.8 | Singlet | - |

Note: Predicted values are based on data from analogous substituted imidazole compounds and standard chemical shift ranges. Actual values may vary based on solvent and experimental conditions. rsc.orgubc.ca

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is fundamental for confirming the carbon skeleton. In this compound, distinct signals are expected for the two methoxy carbons, the six carbons of the phenyl ring, and the three carbons of the imidazole ring.

The chemical shifts of the imidazole ring carbons are particularly diagnostic. Due to tautomerization, the signals for C-4 and C-5 can sometimes be broadened or averaged in solution. mdpi.com The carbon atoms attached to oxygen (C-2' and C-5') in the dimethoxyphenyl ring are expected to resonate at a lower field (higher ppm) compared to the other ring carbons. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imidazole C2 | 135 - 138 |

| Imidazole C4 | 120 - 125 |

| Imidazole C5 | 115 - 120 |

| Phenyl C1' | 122 - 125 |

| Phenyl C2' | 153 - 155 |

| Phenyl C3' | 113 - 116 |

| Phenyl C4' | 118 - 121 |

| Phenyl C5' | 150 - 152 |

| Phenyl C6' | 114 - 117 |

| Methoxy (-OCH₃) | 55 - 57 |

Note: Predicted values are based on data from analogous substituted imidazole compounds. The assignment of C4 and C5 may be interchangeable depending on the dominant tautomer. rsc.orgmdpi.comorganicchemistrydata.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective method for identifying the functional groups present.

The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, with its position influenced by hydrogen bonding. ijrar.org Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings are expected in the 1450-1620 cm⁻¹ region. Strong bands corresponding to the asymmetric and symmetric C-O-C stretching of the dimethoxy groups are anticipated around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3200 - 3500 | Medium-Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methoxy) | 2830 - 2950 | Medium-Weak |

| C=N / C=C Stretch (Ring) | 1450 - 1620 | Strong-Medium |

| Asymmetric C-O-C Stretch (Aryl Ether) | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch (Aryl Ether) | 1020 - 1050 | Strong |

| C-H Out-of-plane Bending | 750 - 900 | Strong |

Note: Predicted values are based on characteristic vibrational frequencies for imidazole and anisole (B1667542) derivatives. rsc.orgijrar.orgnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the molecular ion peak can be identified. Further fragmentation provides structural clues.

For this compound (C₁₁H₁₂N₂O₂), the exact mass of the molecular ion [M]⁺· would be approximately 204.09 g/mol . High-resolution mass spectrometry would confirm the elemental formula. The fragmentation pattern under electron impact (EI) is expected to involve characteristic losses. Common fragmentation pathways for imidazole derivatives include the cleavage of substituents, while the imidazole ring itself remains relatively stable. nih.gov For this compound, likely fragmentations include the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) to yield an [M-15-28]⁺ ion. The loss of a methoxy group (·OCH₃) to form an [M-31]⁺ ion is also a probable pathway.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Predicted m/z | Description |

| [M]⁺· | 204 | Molecular Ion |

| [M-CH₃]⁺ | 189 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 173 | Loss of a methoxy radical |

| [M-CH₃-CO]⁺ | 161 | Subsequent loss of carbon monoxide |

Note: Fragmentation pathways are predicted based on general principles of mass spectrometry and studies of related aromatic and heterocyclic compounds. nih.govresearchgate.netaip.org

X-ray Crystallography for Solid-State Structural Conformation and Bond Geometries

While a specific crystal structure for this compound is not available in the cited literature, data from analogous structures, such as other substituted imidazoles, can be used to predict its likely solid-state features. researchgate.netmdpi.com The imidazole ring is expected to be essentially planar. A key structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the 2,5-dimethoxyphenyl ring. Steric hindrance between the rings may cause a significant twist, influencing the crystal packing. In the solid state, intermolecular hydrogen bonds involving the imidazole N-H donor and a nitrogen acceptor from an adjacent molecule are highly probable, leading to the formation of chains or networks. mdpi.commdpi.com

Table 5: Predicted X-ray Crystallographic Parameters for this compound

| Parameter | Predicted Value/Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pna2₁ |

| Imidazole Ring | Essentially planar |

| Dihedral Angle (Phenyl-Imidazole) | 10° - 45° |

| C-N Bond Length (Imidazole) | 1.31 - 1.38 Å |

| C=C Bond Length (Imidazole) | ~1.36 Å |

| Intermolecular Interactions | N-H···N hydrogen bonding |

Note: These predictions are based on crystallographic data reported for structurally similar substituted imidazole compounds. researchgate.netmdpi.commdpi.comresearchgate.net

Computational and Theoretical Chemistry Investigations of 4 2,5 Dimethoxyphenyl 1h Imidazole

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are instrumental in revealing the intrinsic properties of a molecule. For 4-(2,5-Dimethoxyphenyl)-1H-imidazole, methods such as Density Functional Theory (DFT) and the Hartree-Fock (HF) method have been employed to model its behavior.

Density Functional Theory (DFT) Studies on Electronic Properties and Energetics

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. nih.govorientjchem.org Studies on imidazole (B134444) derivatives using DFT, often with the B3LYP functional, provide insights into their reactivity and stability. nih.govorientjchem.org For instance, the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the ease of charge transfer within the molecule. nih.gov

In similar imidazole compounds, DFT calculations have been used to optimize the molecular geometry and analyze the molecular electrostatic potential (MEP). nih.gov The MEP map identifies the electron-rich and electron-deficient regions of the molecule, which are critical for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative DFT-Calculated Electronic Properties for Imidazole Derivatives (Note: Data below is illustrative of typical values for related imidazole compounds, as specific values for this compound are not available in the cited literature.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -6.0 to -5.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -1.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.0 to 5.5 Debye | Measures molecular polarity |

Hartree-Fock Method Applications for Ground State Calculations

The Hartree-Fock (HF) method is a fundamental ab initio approach used to approximate the ground-state wavefunction and energy of a quantum many-body system. orientjchem.org For various imidazole derivatives, HF calculations, often performed with basis sets like 6-31G, are used to determine the optimized molecular structure and the energy of structure formation. orientjchem.org These ground-state calculations provide a foundational understanding of the molecule's geometry and electronic distribution in its most stable state. orientjchem.org

Thermodynamic Function Calculations (ΔH, ΔG, ΔS)

Table 2: Illustrative Thermodynamic Parameters for an Imidazole Derivative (Note: This data is based on a study of a different imidazole compound and serves as an example of typical results from such calculations.)

| Thermodynamic Property | Calculated Value | Unit |

| Enthalpy of Formation (ΔH) | Negative Value | kcal/mol |

| Gibbs Free Energy (ΔG) | Negative Value | kcal/mol |

| Entropy (ΔS) | Positive Value | cal/mol·K |

Molecular Modeling and Docking Simulations for Biological Interactions

To explore the potential of this compound as a therapeutic agent, molecular docking simulations are performed. This technique predicts how a ligand (the imidazole derivative) might bind to the active site of a biological target, such as a protein or enzyme.

Ligand-Protein Interaction Analysis and Binding Site Characterization

Molecular docking studies on various imidazole-containing compounds have successfully identified key interactions that stabilize the ligand-protein complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov For example, in studies of other complex imidazoles, the imidazole core itself can form crucial hydrogen bonds with amino acid residues like aspartic acid, while the phenyl rings can engage in hydrophobic or π-sigma interactions with other residues within the binding pocket of a target protein. nih.gov The specific orientation and interactions of the dimethoxyphenyl group would be critical in determining the compound's binding specificity and affinity.

Prediction of Binding Affinities with Specific Biological Targets

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol) or an inhibition constant (Ki). researchgate.net A lower binding energy suggests a more stable and favorable interaction between the ligand and the protein. While specific docking studies for this compound against particular targets are not detailed in the available literature, research on analogous compounds demonstrates this predictive power. For instance, docking of imidazole alkaloids with enzymes like methylthioadenosine phosphorylase has yielded binding affinities in the range of -6.5 to -7.0 kcal/mol, indicating a strong potential for inhibition. plos.org Such studies are crucial for prioritizing compounds for further experimental testing in drug discovery pipelines.

Reaction Mechanism Studies and Regioselectivity Predictions via Computational Pathways

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of imidazole derivatives and for predicting the regioselectivity of such reactions. nih.gov Although direct computational studies on the synthesis of this compound are sparse, the synthesis of 4-aryl-1H-imidazoles has been a subject of theoretical interest. nih.gov

The synthesis of 4-aryl-imidazoles often involves multi-component reactions or cross-coupling strategies. nih.gov Computational models can be employed to map the potential energy surface of the reaction, identifying transition states, intermediates, and the corresponding energy barriers. This allows for a comparison of different possible reaction pathways.

For instance, in a common synthesis route involving the reaction of an α-haloketone with a formamide, DFT calculations can model the step-wise formation of the imidazole ring. nih.gov The calculations would typically involve geometry optimization of reactants, intermediates, transition states, and products. The relative energies of these structures help in determining the most probable reaction pathway.

Regioselectivity Predictions:

In syntheses where multiple isomers can be formed, computational methods are invaluable for predicting the major product. For the synthesis of 4-aryl-imidazoles, regioselectivity can be a key issue, especially in substitution reactions on the imidazole core. For example, in the direct arylation of an N-unprotected imidazole, the reaction could potentially occur at the C2, C4, or C5 positions.

Computational models can predict the most likely site of reaction by calculating the activation energies for the formation of each possible regioisomer. The pathway with the lowest activation energy is generally the most favored. These predictions are often based on the analysis of the electronic structure of the reactants, such as the distribution of molecular orbitals and atomic charges. thieme-connect.de

Illustrative Data for Reaction Pathway Analysis:

The following table provides a hypothetical but representative example of data that would be generated from a DFT study on the key steps of an imidazole formation reaction. The values are illustrative and based on typical energy barriers found in similar heterocyclic ring-forming reactions.

| Reaction Step | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| Reactants | Starting Materials | 0.0 |

| Step 1 | Intermediate 1 | -5.2 |

| Transition State 1 | +15.8 | |

| Step 2 | Intermediate 2 | -12.7 |

| Transition State 2 | +22.4 | |

| Product | This compound | -35.1 |

Note: This data is illustrative and intended to represent typical outputs of a computational study.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for understanding its properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used for these investigations. nih.gov

Conformational Analysis:

Computational methods, such as potential energy surface (PES) scans, can be used to identify the stable conformers (energy minima) and the transition states for their interconversion. nih.gov These calculations typically reveal that planar or near-planar conformations are often disfavored due to steric hindrance between the ortho-substituent on the phenyl ring and the imidazole ring. The most stable conformer is usually one where the two rings are twisted relative to each other.

Illustrative Conformational Data:

This table presents hypothetical data from a conformational analysis of the rotation around the phenyl-imidazole bond.

| Dihedral Angle (Phenyl-Imidazole) | Relative Energy (kcal/mol) |

| 0° (Planar) | +8.5 |

| 30° | +2.1 |

| 45° | 0.0 (Global Minimum) |

| 60° | +1.5 |

| 90° (Perpendicular) | +5.0 |

Note: This data is illustrative and based on general findings for similar aryl-heterocyclic systems.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. acs.org By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule flexes, vibrates, and rotates. This is particularly useful for understanding its behavior in solution or in a biological environment.

An MD simulation would track the fluctuations of bond lengths, bond angles, and dihedral angles. For this compound, a key parameter to monitor would be the dihedral angle between the phenyl and imidazole rings to see how it samples different conformations over the simulation time. The flexibility of the methoxy (B1213986) groups would also be of interest.

MD simulations can also be used to study intermolecular interactions, such as hydrogen bonding between the imidazole N-H group and solvent molecules or other solute molecules.

Investigation of Biological Activity and Molecular Mechanisms of Action for 4 2,5 Dimethoxyphenyl 1h Imidazole Derivatives in Vitro and Mechanistic Focus

Broad Spectrum Biological Activities of Imidazole (B134444) Derivatives in Research

Derivatives of the imidazole scaffold are a subject of intense scientific research due to their diverse pharmacological profiles. nih.gov The core imidazole structure is a five-membered heterocyclic ring containing two nitrogen atoms, which allows for various substitutions, leading to a wide range of biological actions. nih.gov Research has demonstrated that these compounds possess significant potential as antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, and anticancer agents. nih.govnih.gov

The biological activity is often dictated by the nature and position of the substituents on the imidazole ring. For instance, trisubstituted imidazoles have shown notable antiproliferative effects against various cancer cell lines. nih.govimedpub.com Specifically, diaryl-imidazole derivatives, which include the 4-(2,5-Dimethoxyphenyl)-1H-imidazole family, are recognized for their potent biological activities. These activities stem from their ability to interact with various biological targets, which will be explored in the subsequent sections. The versatility of the imidazole ring system allows for the fine-tuning of its biological effects, making it a privileged scaffold in the development of new therapeutic agents. nih.gov

Mechanistic Studies of Molecular Interactions

The therapeutic potential of this compound derivatives is rooted in their specific interactions with various molecular targets. The following sections delve into the mechanisms through which these compounds exert their biological effects.

Enzyme Inhibition Pathways

p38 MAP Kinase: Certain 4,5-diarylimidazole derivatives have been identified as potent inhibitors of p38α mitogen-activated protein kinase (MAPK). nih.gov While direct studies on this compound are limited, research on structurally related compounds with bulky side chains, such as those containing a 4-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrrole-2-carboxamide moiety, has shown nanomolar inhibition of p38α MAPK. nih.gov The core 4,5-diaryl-imidazole scaffold is crucial for this high affinity. nih.gov The inhibition of p38 MAPK, a key enzyme in the inflammatory response, is a promising strategy for controlling inflammation. nih.govresearchgate.net

COX-2: Cyclooxygenase-2 (COX-2) is another critical enzyme in the inflammatory pathway. Various imidazole derivatives have been designed and evaluated as selective COX-2 inhibitors. nih.govresearchgate.net For example, 1,5-diaryl-imidazole derivatives have demonstrated potent and selective COX-2 inhibition. While specific data for this compound is not available, studies on similar structures suggest that the imidazole scaffold can be effectively utilized to achieve COX-2 inhibition, a key mechanism for anti-inflammatory and analgesic effects. nih.govresearchgate.netnih.gov

14α-demethylase: Sterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol (B1671047) in fungi, making it a primary target for antifungal drugs. nih.govnih.gov Azole antifungals, which include imidazole derivatives, function by inhibiting this enzyme. nih.gov The nitrogen atom at position 3 of the imidazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting sterol production and compromising the integrity of the fungal cell membrane. nih.govcardiff.ac.uk This mechanism is fundamental to the antifungal activity of many imidazole-based compounds.

SGLT2: There is currently limited specific research available directly linking this compound derivatives to the inhibition of the sodium-glucose cotransporter 2 (SGLT2).

Receptor Modulation and Downstream Signal Transduction Pathways

Research into the direct receptor modulation by this compound derivatives is an emerging area. However, studies on closely related dimethoxyphenyl-imidazole analogues have provided some insights. For instance, a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives were evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. nih.gov One derivative, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, displayed a notable affinity for the D3 receptor. nih.gov This suggests that dimethoxyphenyl-imidazole scaffolds can be tailored to interact with specific G protein-coupled receptors (GPCRs), such as dopamine receptors, and modulate their downstream signaling pathways. nih.govnih.gov Serotonin (B10506) receptors are another class of GPCRs that have been targeted by imidazole-based compounds for the treatment of depression. nih.gov The modulation of these receptors can impact a variety of cellular functions by altering intracellular signaling cascades.

Influence on Cellular Processes

Apoptosis Induction and Cell Cycle Arrest: Several studies have demonstrated the ability of imidazole derivatives to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, certain trisubstituted imidazoles have been shown to induce apoptosis in human breast cancer cells. nih.gov The mechanism often involves the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR signaling cascade. nih.gov Inhibition of this pathway can lead to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic process. nih.gov Furthermore, some benzimidazole (B57391) derivatives with a dimethoxyphenyl substitution have been found to arrest the cell cycle at the S phase in A549 lung cancer cells. nih.gov

Tubulin Polymerization: The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Several imidazole-based compounds have been identified as tubulin polymerization inhibitors. nih.govnih.gov These agents often bind to the colchicine (B1669291) binding site on β-tubulin, preventing the assembly of microtubules. nih.govmdpi.com This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis. nih.govmdpi.com For instance, certain 2-aryl-4-benzoyl-imidazoles have shown potent antiproliferative activity by targeting tubulin polymerization. nih.gov

Antimicrobial Mechanisms of Action

Antifungal: The primary antifungal mechanism for many imidazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), as previously mentioned. nih.govnih.gov This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, imidazole compounds disrupt the membrane's structure and function, leading to fungal cell death. nih.govnih.gov

Antibacterial: The antibacterial activity of imidazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.govscirp.org While the exact mechanisms can vary, some derivatives are thought to interfere with bacterial growth by inhibiting essential enzymes or disrupting cellular processes. For example, some studies have investigated imidazole derivatives as inhibitors of bacterial DNA gyrase. researchgate.net The broad-spectrum potential of these compounds makes them attractive candidates for the development of new antibacterial agents to combat drug resistance. nih.gov

Antiviral: Imidazole derivatives have also been explored for their antiviral properties. nih.govnih.gov Some compounds have shown activity against various viruses, including Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). nih.govnih.gov The mechanisms of action can be diverse, ranging from the inhibition of viral enzymes, such as reverse transcriptase in HIV, to interfering with the interaction between viral and host cell proteins. nih.gov

Anti-inflammatory and Analgesic Pathways of Biological Activity

The anti-inflammatory and analgesic effects of this compound derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as p38 MAP kinase and COX-2. nih.govnih.govresearchgate.net By blocking the p38 MAPK pathway, these compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govmdpi.com Inhibition of the COX-2 enzyme reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation. nih.govresearchgate.net The dual inhibition of these pathways by certain imidazole derivatives highlights their potential as effective anti-inflammatory and analgesic agents. nih.gov

Compound Names Table

| Compound Name |

| This compound |

| 4-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrrole-2-carboxamide |

| 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole |

| 2-aryl-4-benzoyl-imidazoles |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide |

Research Findings on Imidazole Derivatives

| Derivative Class | Biological Activity | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| 4,5-Diarylimidazoles | Anti-inflammatory | p38α MAPK inhibition | nih.gov |

| 1,5-Diarylimidazoles | Anti-inflammatory, Analgesic | Selective COX-2 inhibition | nih.govresearchgate.net |

| Azole derivatives | Antifungal | Inhibition of 14α-demethylase (CYP51) | nih.govnih.gov |

| 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazoles | Receptor Modulation | Dopamine D3 receptor binding | nih.gov |

| Trisubstituted imidazoles | Anticancer | Apoptosis induction via PI3K/Akt/mTOR pathway inhibition | nih.gov |

| 2-Aryl-4-benzoyl-imidazoles | Anticancer | Tubulin polymerization inhibition | nih.gov |

| Benzimidazole derivatives | Antiviral | Inhibition of viral enzymes (e.g., reverse transcriptase) | nih.gov |

Antioxidant Mechanisms and Radical Scavenging Activities

The antioxidant potential of imidazole-based compounds is a significant area of research, with studies indicating that the imidazole scaffold can be a valuable template for the development of novel antioxidant agents. The antioxidant activity of these compounds is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the imidazole and associated phenyl rings. Derivatives of this compound are of interest due to the presence of the electron-donating methoxy (B1213986) groups, which are known to influence antioxidant capacity.

The primary mechanisms by which imidazole derivatives exert their antioxidant effects involve their ability to scavenge free radicals. researchgate.netrsc.org This can occur through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron from the antioxidant to the radical species. The presence of hydroxyl or methoxy groups on the phenyl ring attached to the imidazole core can enhance these activities. mdpi.com

Research on various substituted imidazoles has provided insights into the structure-activity relationships governing their antioxidant potential. For instance, studies on 2,4,5-triphenyl-1H-imidazole derivatives have highlighted the importance of the substitution pattern on the phenyl rings for radical scavenging activity. mdpi.com The presence of electron-donating groups, such as hydroxyl (-OH) and dimethylamino (-N(CH3)2), has been shown to be crucial for potent antioxidant effects in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.com These groups can readily donate a hydrogen atom or an electron to stabilize free radicals.

Furthermore, investigations into bifunctional 5-aryl-2H-imidazoles have revealed that conjugation and the presence of specific substituents significantly impact the antioxidant mechanism. nih.govmdpi.com For example, the introduction of a polyphenolic moiety can enhance the antiradical capacity through the hydrogen transfer mechanism. nih.govmdpi.com It has been demonstrated that the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment can significantly increase the antiradical capacity (ARC). nih.govmdpi.com This suggests that the imidazole core can act as a scaffold to position functional groups in a way that optimizes their radical scavenging ability.

The radical scavenging activity of imidazole derivatives is often evaluated using in vitro assays such as the DPPH and Ferric Reducing Antioxidant Power (FRAP) assays. The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. The FRAP assay, on the other hand, assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

While direct studies on this compound are limited, research on analogous compounds provides valuable data. For example, the antioxidant activity of various substituted imidazole derivatives has been quantified, as shown in the table below.

| Compound | Assay | EC50 (mg/mL) | Reference |

| 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | DPPH | 0.141 | mdpi.com |

| 2-(4-(Dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | DPPH | 0.174 | mdpi.com |

| 2-(4-Hydroxyphenyl)-4,5-diphenyl-1H-imidazole | ABTS | 0.168 | mdpi.com |

| 2-(4-(Dimethylamino)phenyl)-4,5-diphenyl-1H-imidazole | ABTS | 0.162 | mdpi.com |

| 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | DPPH | >15 | mdpi.com |

| 2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1H-imidazole | ABTS | >10 | mdpi.com |

| 1-(5-Methyl-2-phenyl-1H-imidazol-4-yl)ethanone | DPPH | - | nih.gov |

| Chalcone derivative of 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone | DPPH | - | nih.gov |

EC50 represents the concentration required to scavenge 50% of the radicals. A lower EC50 value indicates higher antioxidant activity. Data for some compounds were qualitative and are indicated with "-".

The data indicates that the presence and position of electron-donating groups are critical. For instance, a hydroxyl group at the para position of the phenyl ring in 2,4,5-triphenyl-1H-imidazole derivatives leads to significant antioxidant activity. mdpi.com In contrast, the 2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole showed lower activity in the reported study, suggesting that the specific substitution pattern of the methoxy groups is a key determinant of the radical scavenging capacity. mdpi.com The 2,5-dimethoxy substitution pattern in the target compound of this article would likely influence its antioxidant properties through a combination of electronic and steric effects, which warrants further specific investigation.

Structure Activity Relationship Sar Studies of 4 2,5 Dimethoxyphenyl 1h Imidazole and Its Analogs

Impact of Substitution Patterns on Modulating Biological Efficacy

The biological activity of 4-phenyl-1H-imidazole derivatives can be profoundly influenced by the nature and position of substituents on both the phenyl and imidazole (B134444) rings. Systematic modifications are employed to explore the chemical space around the core scaffold to enhance potency, selectivity, and pharmacokinetic properties.

Substitutions on the Phenyl Ring:

The substitution pattern on the 4-phenyl ring is a critical determinant of biological efficacy. The electronic and steric properties of these substituents can modulate the compound's interaction with its biological target. For instance, in a series of 2,5-dimethoxyphenylpiperidines, which share the dimethoxyphenyl moiety, the methoxy (B1213986) groups were found to be crucial for activity at serotonin (B10506) receptors. acs.org Deletion of the 5-methoxy group resulted in a significant drop in agonist potency, while deletion of the 2-methoxy group led to a near-complete loss of activity. acs.org This highlights the specific role of the 2,5-dimethoxy pattern in receptor engagement, likely through specific hydrogen bond interactions or by influencing the ring's orientation within the binding pocket.

In studies on other 4-phenyl-imidazole analogs, various substitutions have been shown to modulate activity against different targets. For example, in a series of inhibitors of indoleamine 2,3-dioxygenase (IDO), substitutions on the phenyl ring were explored to understand their effect on binding affinity. nih.gov While electronic effects on the imidazole ring's coordinating nitrogen were found to be minimal, specific interactions of the phenyl substituents with amino acid residues like C129 and S167 in the active site were deemed responsible for changes in potency. nih.gov

The following table summarizes SAR findings for analogs of 4-phenyl-imidazole, indicating how different substituents on the phenyl ring can affect biological activity against various targets.

| Compound/Analog Series | Substitution on Phenyl Ring | Biological Target/Activity | Observed Effect | Reference |

| Phenyl-imidazole derivatives | 4-Fluoro | Indoleamine 2,3-dioxygenase (IDO) Inhibition | Moderate activity | nih.gov |

| Phenyl-imidazole derivatives | 4-Methylthio | Indoleamine 2,3-dioxygenase (IDO) Inhibition | Increased potency | nih.gov |

| Benzimidazole (B57391) derivatives | 2-(Trifluoromethyl)phenyl | Antibacterial (S. aureus) | Moderate activity | acs.org |

| Benzimidazole derivatives | 2-(4-Methoxyphenyl) | Antifungal (C. albicans) | Promising inhibition | acs.org |

| 5-Phenyl-1-phenylamino-1H-imidazoles | para-electron-withdrawing on phenylamino (B1219803) | Cytotoxicity (Anti-HIV) | Unfavorable for activity | nih.gov |

| 5-Phenyl-1-phenylamino-1H-imidazoles | meta-lipophilic on 5-phenyl | Cytotoxicity (Anti-HIV) | Increases cytotoxicity | nih.gov |

| 2,5-Dimethoxyphenylpiperidines | Deletion of 5-methoxy | 5-HT2A Receptor Agonism | 20-fold drop in potency | acs.org |

| 2,5-Dimethoxyphenylpiperidines | Deletion of 2-methoxy | 5-HT2A Receptor Agonism | >500-fold drop in potency | acs.org |

Substitutions on the Imidazole Ring:

Modifications to the imidazole core itself also play a significant role in defining the biological profile. Alkylation, arylation, or substitution at the N-1, C-2, and C-5 positions can impact potency, selectivity, and metabolic stability. For example, studies on N-1 substituted imidazoles have shown that the nature of the substituent is critical for activity. In a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, the presence of the phenylamino group at the N-1 position was a key feature, with its own substitution pattern further modulating activity. nih.gov Similarly, substitution at the C-2 position of the imidazole ring with a thiol group was found to decrease cytotoxicity. nih.gov In other studies, the introduction of alkyl chains of varying lengths at the N-1 position of benzimidazole derivatives was shown to influence antibacterial and antifungal activity, suggesting that lipophilicity and steric bulk at this position are important parameters. acs.org

Stereochemical Influence of the Dimethoxyphenyl Moiety on Activity

The spatial arrangement of the 2,5-dimethoxyphenyl group relative to the imidazole ring can have a profound impact on biological activity. This is primarily due to the phenomenon of atropisomerism, a type of axial chirality that arises from hindered rotation around a single bond, in this case, the C-C bond connecting the phenyl and imidazole rings. nih.govresearchgate.net

Atropisomers are stereoisomers that can be isolated as separate enantiomers if the rotational energy barrier is high enough (>20 kcal/mol). researchgate.net These distinct, non-interconverting conformations can exhibit significantly different pharmacological and pharmacokinetic properties because biological macromolecules like receptors and enzymes are chiral environments. nih.govresearchgate.net One atropisomer may fit perfectly into a binding site, leading to high potency, while the other may have a poor fit, resulting in lower activity or even a different pharmacological effect.

For 4-(2,5-Dimethoxyphenyl)-1H-imidazole, the presence of a methoxy group at the ortho (C-2) position of the phenyl ring introduces a significant steric barrier that can restrict free rotation around the bond axis. The other ortho position on the imidazole ring (C-5) also contributes to this steric hindrance. This restricted rotation can lead to stable or semi-stable atropisomers.

The stability of these atropisomers is classified based on their half-life of racemization at 37 °C: acs.org

Class 1: Rapidly interconverting (t½ < 60 s)

Class 2: Slowly interconverting (60 s < t½ < 4.5 years)

Class 3: Stably isolated (t½ > 4.5 years)

Drug development generally favors Class 3 atropisomers, which should be developed as single enantiomers. acs.org The differential activity of atropisomers is well-documented. For example, the natural product vancomycin (B549263) contains atropisomeric diaryl ether units that are crucial for its antibacterial activity. researchgate.net In drug discovery, atropisomeric pairs of a drug candidate have often displayed markedly different pharmacokinetic profiles and biological activities. nih.gov Therefore, the specific conformation of the 2,5-dimethoxyphenyl moiety in this compound is a critical factor that must be considered in its interaction with biological targets. The fixed dihedral angle between the two rings in a specific atropisomer could be the key to optimizing interactions within a receptor's binding pocket, leading to enhanced efficacy and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For imidazole derivatives, QSAR models are valuable tools for predicting the activity of newly designed compounds, prioritizing them for synthesis, and understanding the key physicochemical properties that govern their efficacy. nih.govnih.gov

QSAR studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure. These descriptors can be categorized as:

Electronic: (e.g., Hammett sigma, atomic charges) which describe the electronic properties of the molecule.

Steric: (e.g., Molar Refractivity, STERIMOL parameters) which relate to the size and shape of the molecule.

Hydrophobic: (e.g., LogP) which quantify the lipophilicity of the compound.

Topological: which describe the connectivity of atoms in the molecule.

3D-Descriptors: (e.g., CoMFA and CoMSIA fields) which describe the 3D shape and electronic properties of the molecule.

For a series of anti-HIV 5-phenyl-1-phenylamino-1H-imidazole derivatives, a QSAR study revealed that cytotoxicity was influenced by a combination of electronic, hydrophobic, and steric parameters. nih.gov The model indicated that electron-withdrawing substituents at the para position of the phenylamino ring were unfavorable for activity, while increased lipophilicity of substituents at the meta position of the 5-phenyl ring enhanced cytotoxicity. nih.gov

Another study on imidazole-based glutaminyl cyclase inhibitors successfully developed 2D and 3D-QSAR models with high predictive ability. The 3D-QSAR model, through its steric and electrostatic contour maps, provided crucial insights into the structural requirements for good activity, highlighting regions where bulky groups or electronegative atoms would be favorable or unfavorable. nih.gov

The general process for developing a QSAR model for analogs of this compound would involve:

Data Set Preparation: Compiling a series of structurally related imidazole analogs with their experimentally determined biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., neural networks) to build a mathematical equation linking the descriptors to the activity. nih.govnih.gov

Model Validation: Rigorously validating the model's statistical significance and predictive power using techniques like cross-validation and external test sets. nih.gov

A validated QSAR model can then be used to screen virtual libraries of yet-to-be-synthesized this compound derivatives, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

| QSAR Study | Compound Class | Key Descriptors/Findings | Statistical Significance (R²) | Reference |

| Anti-HCMV Activity | Imidazole Derivatives | Used to screen a virtual library and identify promising compounds for synthesis. | q² = 0.70-0.74 (external test set) | nih.gov |

| Glutaminyl Cyclase Inhibition | Imidazole-Based Inhibitors | 2D neural network model showed superior predictive ability. 3D model revealed key steric and electrostatic requirements. | R² = 0.933 | nih.gov |

| Anti-HIV Cytotoxicity | 5-Phenyl-1-phenylamino-1H-imidazoles | Activity correlated with electronic (σp), hydrophobic (πm), and steric (MRm, STERIMOL) parameters. | Explained Variance = 80.2% | nih.gov |

Rational Design Principles for Optimized Imidazole Scaffolds and Derivatives

The rational design of novel therapeutic agents based on the imidazole scaffold involves a multi-faceted approach that leverages SAR data, computational modeling, and a deep understanding of the target's biology. The goal is to systematically optimize the lead compound, such as this compound, to enhance its desired pharmacological properties while minimizing off-target effects.

Key principles in the rational design of imidazole derivatives include:

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing the core imidazole scaffold or its peripheral substituents with other chemical groups that are expected to retain or improve biological activity while potentially offering better physicochemical or pharmacokinetic properties. For instance, if the imidazole ring is primarily acting as a heme iron ligand, other known bioisosteric iron-binding heterocycles like pyridine (B92270) or pyrazole (B372694) could be explored, although studies have shown this can often lead to reduced potency. nih.gov Similarly, the dimethoxyphenyl moiety could be replaced with other substituted aromatic or heteroaromatic rings to explore new interactions within the binding site.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known (e.g., from X-ray crystallography or NMR), SBDD becomes a powerful tool. Molecular docking can be used to predict the binding mode of this compound within the active site. mdpi.comnih.gov This information allows for the targeted design of new analogs with substituents that can form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with specific amino acid residues, thereby increasing binding affinity and potency. mdpi.com

Fragment-Based Drug Design (FBDD): This approach involves identifying small molecular fragments that bind weakly to the target and then growing or linking them to create a more potent lead. The 4-phenyl-imidazole core itself can be considered a fragment that can be elaborated upon. For example, guided by docking experiments, analogs of 4-phenyl-imidazole were designed with substituents intended to exploit interactions at the entrance and in the interior of the IDO active site. nih.gov

Optimization of Physicochemical Properties: Rational design is not only about improving potency but also about engineering drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). Lipophilicity (LogP) is a key property that affects absorption and distribution. nih.gov Introducing polar groups or ionizable functions can improve aqueous solubility, which is often a challenge for aromatic compounds. nih.gov For example, introducing hydrophilic groups was a key strategy to overcome the poor aqueous solubility of a series of anticancer agents. nih.gov The imidazole ring itself contributes favorable pharmacokinetic properties as it is ionizable. biomedpharmajournal.org Predictive ADME models are often used in parallel with potency-driven design to ensure that new analogs have a higher probability of success in later stages of drug development. mdpi.com

By integrating these principles, medicinal chemists can systematically refine the this compound structure, leading to the development of optimized derivatives with superior therapeutic potential.

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Routes and Advanced Catalyst Development

The synthesis of substituted imidazoles is a well-established field, yet there remains a continuous drive for more efficient, sustainable, and regioselective methods. numberanalytics.comrsc.org Future research concerning 4-(2,5-Dimethoxyphenyl)-1H-imidazole will likely focus on moving beyond traditional multi-component reactions, such as the Debus-Radziszewski synthesis, towards more advanced catalytic systems. numberanalytics.com

Key areas for exploration include:

Heterogeneous Catalysis : The use of solid-supported catalysts offers significant advantages in terms of recyclability, lower operational cost, thermal stability, and ease of product separation. researchgate.net Research could focus on developing and optimizing recyclable catalysts like silica-supported copper (I) oxide (SiO2-Cu2O) or silica (B1680970) sulfuric acid (H2SO4-SiO2) for the one-pot synthesis of this specific imidazole (B134444) derivative. nih.gov The development of zinc-based heterogeneous catalysts, known for their non-toxic and eco-friendly properties, presents another promising avenue for green synthesis protocols. researchgate.net

Transition Metal-Catalyzed Synthesis : Modern methods employing transition metals such as copper and palladium have greatly improved the efficiency and selectivity of imidazole synthesis. numberanalytics.comorganic-chemistry.org Future work could involve copper-catalyzed diamination of terminal alkynes or ruthenium-catalyzed "borrowing hydrogen" protocols to construct the imidazole ring with high regiocontrol, potentially leading to higher yields and fewer purification steps. rsc.orgorganic-chemistry.org

Microwave-Assisted Synthesis : The application of microwave irradiation, often in solvent-free conditions, can drastically reduce reaction times and improve yields. nih.govorganic-chemistry.org A future direction would be to develop a microwave-assisted protocol using a recyclable catalyst, such as a Schiff's base complex nickel catalyst, for the rapid and efficient production of this compound. organic-chemistry.org

Table 1: Potential Catalytic Systems for Future Synthesis of this compound

| Catalyst System | Potential Advantages | Relevant Precursors | Reference |

|---|---|---|---|

| Heterogeneous Catalysts (e.g., SiO2-Cu2O, ZnFe2O4) | Recyclable, eco-friendly, thermally stable, lower cost. researchgate.netnih.gov | 2,5-Dimethoxybenzaldehyde (B135726), a 1,2-dicarbonyl compound, primary amines, ammonium (B1175870) acetate (B1210297). rsc.orgnih.gov | rsc.orgresearchgate.netnih.gov |

| Transition Metal Catalysts (e.g., Copper, Ruthenium) | High efficiency, high regioselectivity, functional group tolerance. numberanalytics.comrsc.org | Amidines, carboxylic acids, nitroalkanes, or reactions involving alcohols and amines via hydrogen transfer. rsc.org | numberanalytics.comrsc.orgorganic-chemistry.org |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, energy efficient. nih.govnih.gov | Aldehydes, dicarbonyl compounds, ammonium acetate. organic-chemistry.orgnih.gov | nih.govorganic-chemistry.orgnih.gov |

Development of Advanced Computational Design and Predictive Modeling Methodologies

Computational chemistry offers powerful tools to accelerate the discovery and optimization of new molecules without undertaking exhaustive and resource-intensive experimental synthesis. nih.gov For this compound, future academic research will heavily rely on these in silico methods.

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) : Researchers can develop QSPR models using techniques like genetic algorithm-multiple linear regression (GA-MLR) and back-propagation-artificial neural network (BP-ANN) to predict the physicochemical properties of novel derivatives. researchgate.net Such models can forecast quantum chemical properties like enthalpy of formation and entropy, aiding in the design of new, stable compounds. researchgate.net Similarly, QSAR models can predict the biological activity of new derivatives against specific targets. researchgate.netmdpi.com

Machine Learning and AI : Advanced machine learning (ML) algorithms, including Deep Neural Networks, can be trained on existing data for imidazole-based compounds to predict properties or screen vast virtual libraries. nih.gov This approach could be used to identify derivatives of this compound with enhanced potential for applications like dye-sensitized solar cells or as specific enzyme inhibitors, significantly improving the efficiency of the discovery process. nih.gov

Molecular Docking and Dynamics : To investigate potential biological applications, molecular docking studies can predict the binding affinity and interaction patterns of this compound and its analogs within the active sites of various enzymes or receptors. mdpi.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to confirm the stability of these ligand-protein complexes and provide deeper insights into the binding mechanics. nih.govnih.gov

Table 2: Computational Methodologies for Advanced Research

| Methodology | Application for this compound | Potential Outcome | Reference |

|---|---|---|---|

| QSAR/QSPR Modeling | Predict biological activity and physicochemical properties of new derivatives. | Rational design of compounds with desired properties; reduced need for initial experimental screening. | researchgate.netresearchgate.netmdpi.com |

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity descriptors (e.g., electrophilicity), and simulate spectra (IR, UV-Vis). researchgate.net | Understanding of molecular reactivity and prediction of spectroscopic characteristics. | nih.govresearchgate.net |

| Machine Learning (e.g., Deep Neural Networks) | Screen virtual libraries of millions of compounds to identify promising derivatives for specific applications. nih.gov | Accelerated discovery of lead compounds for materials science or pharmacological applications. | nih.gov |

| Molecular Docking & Dynamics (MD) | Predict binding modes and affinity to biological targets; assess the stability of the compound-target complex. nih.govnih.gov | Identification of likely biological targets and elucidation of binding mechanisms. | nih.govnih.gov |

Discovery of Novel Biological Targets and Elucidation of Unexplored Mechanisms of Action

The imidazole scaffold is present in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide array of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The specific 2,5-dimethoxyphenyl substitution on the core imidazole ring suggests that this compound could possess unique biological activities worthy of investigation.

Future research should focus on:

Broad-Spectrum Biological Screening : Initial high-throughput screening against panels of human cancer cell lines, pathogenic bacteria, and fungi could reveal potential therapeutic areas. nih.gov Studies on related dimethoxyphenyl-substituted benzimidazoles have shown potent and selective anticancer activity. nih.gov

Target Identification : Following initial screening, efforts must be directed toward identifying the specific molecular targets. Based on the activities of related compounds, potential targets include:

Topoisomerases : Bis-benzimidazoles with dimethoxyphenyl groups have been identified as potent inhibitors of bacterial DNA topoisomerase I, suggesting a promising avenue for developing new antibiotics. nih.gov Other benzimidazole (B57391) derivatives act as inhibitors of human topoisomerase IIα, a validated anticancer target. nih.gov

Kinases : Many imidazole derivatives are known kinase inhibitors. nih.govnih.gov Screening against a panel of kinases, such as VEGFR-2, c-Met, or Aurora kinases, could uncover applications in oncology. nih.govnih.gov

Cytochrome P450 Enzymes : The imidazole ring is a known heme-iron binder and can inhibit enzymes like cytochrome P450. wikipedia.org This could be explored for therapeutic benefit or to understand potential drug-drug interactions.

Mechanism of Action Studies : Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action. This could involve investigating its ability to intercalate DNA, inhibit enzyme catalysis, or disrupt protein-protein interactions. nih.govnih.gov

Table 3: Potential Biological Targets for Imidazole-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| DNA Topoisomerases | Topoisomerase I (bacterial), Topoisomerase IIα (human) | Antibacterial, Anticancer | nih.govnih.govnih.gov |

| Protein Kinases | VEGFR-2, c-Met, PIM-1, Aurora Kinase | Anticancer, Anti-inflammatory | nih.govnih.gov |

| Heme-Containing Enzymes | Cytochrome P450, Indoleamine 2,3-dioxygenase (IDO) | Oncology, Immunology | wikipedia.orgnih.gov |

| Microtubules | Tubulin polymerization | Anticancer | nih.gov |

Development of Chemical Probes and Tool Compounds for Fundamental Biological Research

A chemical probe is a small molecule with a well-defined mechanism of action used to study a specific biological process or protein target. Given its potential for specific biological activity, this compound could serve as a scaffold for developing such research tools.

Future directions in this area include:

Scaffold Optimization : If the compound is found to be a potent and selective inhibitor of a particular protein (e.g., a specific kinase or topoisomerase), medicinal chemistry efforts can be undertaken to optimize its properties for use as a tool compound, focusing on improving potency and selectivity.

Functionalization : The core structure could be functionalized by attaching reporter groups, such as fluorescent dyes or biotin (B1667282) tags, to facilitate visualization and pull-down experiments. This would allow researchers to track the molecule within cells or to identify its binding partners.

Photoaffinity Labeling : To definitively identify its biological targets in a complex cellular environment, the scaffold could be modified to include a photoreactive group. Upon UV irradiation, this group would form a covalent bond with the target protein, enabling its isolation and identification. A related imidazole derivative has already been synthesized as a fluorescent probe for the detection of cerium ions, demonstrating the feasibility of functionalizing this core structure for probe development. researchgate.net

Integration with Advanced Materials Science and Catalysis Applications (Non-Biological)

The applications of imidazole derivatives extend beyond biology into materials science and industrial catalysis. nih.govnumberanalytics.com The unique electronic and structural properties of this compound make it a candidate for several non-biological applications.

Potential research avenues include:

Polymer Science : Imidazole-based polymers are known for properties like high thermal stability and ionic conductivity. numberanalytics.com The this compound monomer could be used to synthesize novel polymers, with the dimethoxyphenyl group potentially enhancing solubility and modifying the material's electronic properties.

Organometallic Catalysis : Imidazoles are excellent precursors to N-heterocyclic carbenes (NHCs), which are highly stable and effective ligands in organometallic catalysis. researchgate.netresearchgate.net Future work could explore the synthesis of an NHC from this specific imidazole and its application in catalytic processes like cross-coupling reactions.

Advanced Materials : Imidazole derivatives are being explored for use in dye-sensitized solar cells (DSSCs) and for CO2 capture. numberanalytics.comnih.gov Computational screening, as described in section 7.2, could predict the suitability of this compound or its derivatives for such applications, guiding experimental efforts in developing new functional materials. nih.gov It could also be investigated as a corrosion inhibitor, another common industrial application for imidazole compounds. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.